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molecular formula C11H20N2O B8333822 5-tert-butyl-2-isobutylisoxazol-3(2H)-imine

5-tert-butyl-2-isobutylisoxazol-3(2H)-imine

Cat. No. B8333822
M. Wt: 196.29 g/mol
InChI Key: CWFVHDOYOMKZKF-UHFFFAOYSA-N
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Patent
US08173687B2

Procedure details

A mixture of 5-tert-butylisoxazol-3-amine (3.0 g, 21 mmol) and 1-bromo-2-methylpropane (3.5 mL, 32 mmol) was warmed to 85° C. and was allowed to stir for 70 h. The mixture was cooled to ambient temperature and was purified by column chromatography (silica gel, 60% hexanes/EtOAc) to give the title compound (2.5 g, 13 mmol, 60% yield). MS (DCI/NH3) m/z 197 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH2:10])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Br[CH2:12][CH:13]([CH3:15])[CH3:14]>>[C:1]([C:5]1[O:9][N:8]([CH2:12][CH:13]([CH3:15])[CH3:14])[C:7](=[NH:10])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)N
Name
Quantity
3.5 mL
Type
reactant
Smiles
BrCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
to stir for 70 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 60% hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(N(O1)CC(C)C)=N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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